molecular formula C18H17BrN4O2S B2948482 (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705366-93-3

(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2948482
CAS RN: 1705366-93-3
M. Wt: 433.32
InChI Key: YBLALIGXSLLGNZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromopyridine, a thiophene, an oxadiazole, and a piperidine. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromopyridine group could potentially undergo a palladium-catalyzed cross-coupling reaction .

Scientific Research Applications

Kinetic Studies and Application in Organic Synthesis

One area of research involves the kinetic studies of debromination reactions, which can be related to the synthesis and reactivity of similar compounds. For example, Spinelli et al. (1972) explored the application of the Hammett relationship to a series of tetrasubstituted thiophens, providing insights into the kinetics of piperidino-debromination of certain bromo-nitro-thiophens in methanol. This study indicates the importance of such reactions in the synthesis of complex organic molecules, potentially including derivatives of the target compound (Spinelli, G. Consiglio, A. Corrao, 1972).

Anticancer and Antimicrobial Applications

Research has also been conducted on the synthesis of compounds with potential anticancer and antimicrobial activities. Gouhar and Raafat (2015) synthesized a compound that was allowed to react with different nucleophile agents for anticancer evaluation, highlighting the potential therapeutic applications of structurally complex molecules (Gouhar, R. S., Eman M. Raafat, 2015).

Another study by Lefranc et al. (2013) investigated thiazoles, including compounds like 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, for their in vitro growth inhibitory activity against cancer cell lines. This underscores the relevance of researching compounds with bromo-pyridinyl and thiophen-yl components for developing anticancer therapies (Lefranc, F. et al., 2013).

Structural and Molecular Interaction Studies

Research on molecular interactions, such as those described by Shim et al. (2002), explores the antagonist interactions of similar compounds with the CB1 cannabinoid receptor. Understanding these interactions is crucial for developing new pharmaceuticals with specific target receptor activities (Shim, J. et al., 2002).

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-15-7-14(8-20-9-15)18(24)23-4-1-2-12(10-23)6-16-21-17(22-25-16)13-3-5-26-11-13/h3,5,7-9,11-12H,1-2,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLALIGXSLLGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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